
(5-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.31. The purity is usually 95%.
BenchChem offers high-quality (5-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallographic Investigations
The synthesis and characterization of compounds similar to "(5-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" have been explored, with studies focusing on the crystallographic analysis of isomorphous structures. These structures demonstrate the chlorine-methyl exchange rule, offering insights into the disorder present within the crystals, which could have implications for data mining and the automatic detection of isomorphism in databases like the Cambridge Structural Database (Rajni Swamy et al., 2013).
Synthesis and Molecular Docking Studies
Research has also been conducted on the synthesis of novel biologically potent heterocyclic compounds, incorporating structures akin to the queried chemical. These studies often target the development of compounds with potential anticancer and antimicrobial activities, supported by molecular docking studies to predict their efficacy and mechanism of action (Katariya et al., 2021).
Biological Evaluation and Antimicrobial Activity
A series of compounds featuring pyrazole derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties. These studies highlight the therapeutic potential of such compounds, suggesting their utility in drug development for various diseases (Hafez et al., 2016).
Antagonistic and Agonistic Activities
Some studies focus on the molecular interaction and conformational analysis of compounds with specific receptors, providing insights into their potential as antagonists or agonists. This research is crucial for understanding the pharmacological implications of these compounds in the treatment of conditions like arrhythmia or for their role in cannabinoid receptor modulation (Shim et al., 2002).
Drug-likeness Prediction and Microbial Investigation
Research efforts have also been directed towards the synthesis of compounds with predicted drug-likeness properties, alongside their evaluation for antimicrobial activities. These studies serve as a foundation for future drug development, emphasizing the importance of in silico analyses in predicting the pharmacokinetic properties and potential therapeutic applications of novel compounds (Pandya et al., 2019).
特性
IUPAC Name |
(5-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-7-2-3-9(22-7)11(20)19-5-4-8(6-19)10-17-12(21-18-10)13(14,15)16/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKQNOOQJXORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

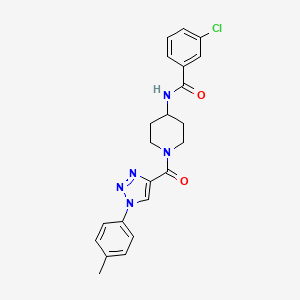


![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
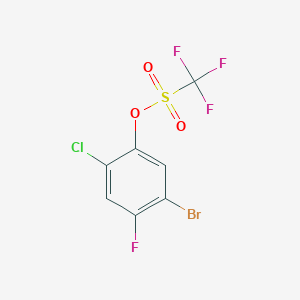
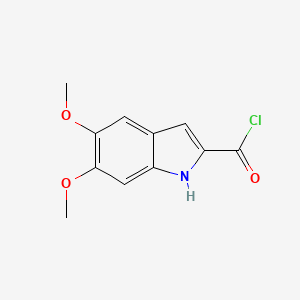
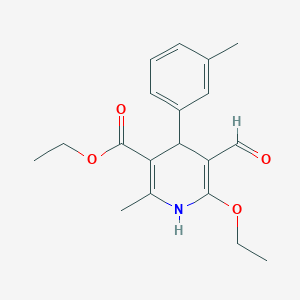
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)
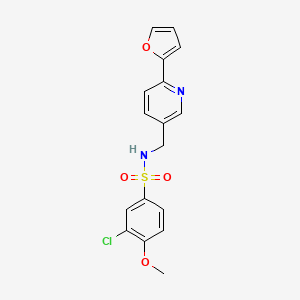

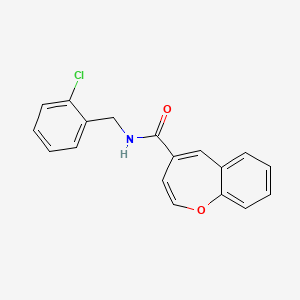
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)